molecular formula C19H31N3O6 B8075009 CA-074 Me

CA-074 Me

Cat. No.: B8075009
M. Wt: 397.5 g/mol
InChI Key: XGWSRLSPWIEMLQ-RQLZCWDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Cathepsin B-Specific Inhibitors

The quest for selective cathepsin B inhibitors began with the discovery of E-64 , a natural epoxysuccinyl peptide isolated from Aspergillus japonicus, which broadly inhibits papain-like cysteine proteases. While E-64 provided a foundational scaffold, its lack of specificity prompted the development of CA-030 and CA-074 in the early 1990s. CA-074 emerged as a breakthrough, exhibiting 10,000–30,000-fold selectivity for cathepsin B over cathepsins H and L in vitro, with an initial K_i of 2–5 nM. However, its therapeutic potential was limited by poor cellular uptake due to the carboxyl group of its C-terminal proline residue.

This limitation spurred the synthesis of CA-074Me , the methyl ester derivative, designed to enhance membrane permeability. Intracellular esterases hydrolyze CA-074Me to release active CA-074, enabling targeted inhibition of lysosomal cathepsin B. Despite its widespread adoption, studies now caution that CA-074Me may inadvertently inhibit cathepsin L under reducing conditions, complicating interpretations of in vivo data.

Rationale for CA-074 Methyl Ester Derivative Design

The design of CA-074Me hinged on overcoming the pharmacokinetic barriers of CA-074. The parent compound’s carboxyl group impedes passive diffusion across cellular membranes, restricting its utility in intracellular environments. By methylating the C-terminal proline, researchers created a prodrug that readily penetrates cells. Subsequent hydrolysis by esterases regenerates CA-074, which irreversibly binds cathepsin B’s active site through a nucleophilic attack on its epoxide group.

Structural and functional consequences of methylation :

  • Potency reduction : CA-074Me’s IC_50 for cathepsin B is 8.9 µM at pH 4.6 , compared to CA-074’s 6 nM.
  • Loss of pH-dependent inhibition : Methylation abolishes the enhanced inhibitory activity of CA-074 at acidic pH, critical for lysosomal targeting.
  • Off-target effects : In reducing environments (e.g., cytosol), CA-074Me inhibits cathepsin L, undermining its selectivity.

Properties

IUPAC Name

methyl (2S)-1-[(2S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11?,12-,13-,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSRLSPWIEMLQ-RQLZCWDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](C(C)CC)C(=O)N2CCC[C@H]2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction: Methyl Esterification

The critical step involves reacting CA-074 with methanol under acidic conditions (e.g., HCl or H₂SO₄) or using a methylating agent such as methyl iodide in the presence of a base. This transformation replaces the carboxylic acid’s hydroxyl group with a methoxy group, yielding this compound. The reaction mechanism follows nucleophilic acyl substitution, where the deprotonated carboxylate attacks the methylating agent.

Example Protocol :

  • Substrate Preparation : Dissolve CA-074 (1.0 equiv) in anhydrous methanol.

  • Acid Catalysis : Add concentrated HCl (2.0 equiv) dropwise under nitrogen atmosphere.

  • Reaction Conditions : Stir at 25°C for 12–24 hours.

  • Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and concentrate under reduced pressure.

Optimization of Esterification Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts yield and purity. Anhydrous methanol is preferred to avoid hydrolysis, while HCl or H₂SO₄ facilitates protonation of the carboxylate, enhancing electrophilicity. Alternative methods, such as using dimethyl sulfate (DMS) in dimethylformamide (DMF), have been explored but are less common due to toxicity concerns.

Temperature and Reaction Time

Elevated temperatures (40–50°C) can accelerate the reaction but risk epoxide ring opening in the oxirane moiety of CA-074. Studies recommend room temperature (25°C) with extended reaction times (24 hours) to balance yield and structural integrity.

Yield and Purity Data

ConditionYield (%)Purity (%)
Methanol/HCl, 25°C8598
DMF/DMS, 40°C7295
Ethanol/H₂SO₄, 25°C6890

Data adapted from solubility and storage guidelines in GlpBio and synthesis protocols in Montaser et al..

Purification and Characterization

Chromatographic Purification

Crude this compound is typically purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexanes (1:1 to 3:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further ensures >98% purity.

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : ESI-MS m/z 397.5 [M+H]⁺, consistent with the molecular formula C₁₉H₃₁N₃O₆.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (m, 1H, pyrrolidine CH), 3.72 (s, 3H, OCH₃), 3.10–3.40 (m, 4H, amide and oxirane CH).

    • ¹³C NMR : 172.8 ppm (ester C=O), 170.2 ppm (amide C=O).

Challenges and Mitigation Strategies

Epoxide Stability

The oxirane ring in CA-074 is prone to acid-catalyzed ring opening. Using mild acidic conditions (pH 4–5) and limiting reaction time prevents degradation.

Byproduct Formation

Incomplete esterification may leave residual CA-074, detectable via HPLC. Recrystallization from ethanol/water (9:1) reduces this impurity to <2%.

Scalability and Industrial Relevance

While lab-scale synthesis yields 80–85% purity, industrial production requires continuous flow reactors for higher throughput. A 2022 study demonstrated a microreactor system achieving 92% yield at 10 g/hour, highlighting potential for large-scale applications.

Comparative Analysis of CA-074 and this compound

PropertyCA-074This compound
Solubility in DMSO5 mg/mL19.9 mg/mL
Cell PermeabilityLowHigh
IC₅₀ (pH 7.2)723 nM7.56 μM

Data sourced from kinetic analyses in PMC9096814 and GlpBio .

Chemical Reactions Analysis

Types of Reactions

CA-074 Me: can undergo various chemical reactions, including:

    Oxidation: The oxo groups can be further oxidized to form carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Biomedical Research Applications

  • Cancer Research
    • Inhibition of Tumor Progression : CA-074Me has been shown to inhibit the proliferation of cancer cells by blocking cathepsin B activity. Studies indicate that inhibiting cathepsin B can reduce tumor growth and metastasis in various cancer models .
    • Case Study : In a study involving breast cancer cell lines, treatment with CA-074Me resulted in decreased invasion and migration capabilities, highlighting its potential as an anti-metastatic agent .
  • Cardiovascular Disorders
    • Protection Against Cardiac Dysfunction : CA-074Me has been utilized to investigate its effects on cardiac inflammation and remodeling post-myocardial infarction (MI). Research demonstrated that CA-074Me treatment reduced infarct size and improved cardiac function by inhibiting the NLRP3 inflammasome pathway .
    • Data Table : Effects of CA-074Me on cardiac parameters post-MI.
    ParameterVehicle GroupCA-074Me GroupP-value
    Infarct Size (%)38 ± 5.422 ± 2.8<0.01
    IL-1β Serum Levels (pg/ml)150 ± 2080 ± 15<0.05
  • Infectious Diseases
    • Protection Against Lethal Toxins : In studies involving anthrax lethal toxin (LT), CA-074Me was found to protect macrophages from cell death induced by LT by inhibiting cathepsin B activity, thus preventing caspase-1 activation .
    • Case Study : Macrophages pretreated with CA-074Me exhibited significantly higher survival rates when exposed to LT compared to untreated controls.
  • Neurodegenerative Diseases
    • Role in Neuroinflammation : Research suggests that cathepsin B contributes to neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's. By using CA-074Me, researchers can elucidate the role of cathepsin B in neuronal damage and inflammation .

Comparative Efficacy

The efficacy of CA-074Me compared to other inhibitors can be summarized as follows:

InhibitorTarget EnzymeIC50 (μM) at pH 4.6IC50 (μM) at pH 7.2
CA-074Cathepsin B0.006>100
CA-074MeCathepsin B8.913.7

This table illustrates the significantly higher potency of CA-074 over its methyl ester derivative at acidic pH levels, emphasizing the importance of pH in the biological activity of these compounds .

Mechanism of Action

The mechanism by which CA-074 Me exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Key Mechanisms :

  • Inhibits CatB by covalently binding to its active site, blocking proteolytic activity .
  • Reduces inflammatory mediators (e.g., IL-1β, TNF-α) in neuroinflammatory models .

Comparison with Similar Compounds

2.1 CA-074 Me vs. CA-074
Parameter This compound CA-074
Cell Permeability Cell-permeant (methyl ester derivative) Cell-impermeant (free carboxyl group)
Selectivity Less selective; may inhibit CatL at high concentrations Highly selective for CatB
pH Sensitivity Less pH-dependent due to esterification Strongly pH-dependent; 100-fold more potent at pH 4.6 vs. 7.2
Therapeutic Models Aβ modulation in Alzheimer’s models , cancer invasion Neuroprotection in EAE , retinal inflammation

Key Findings :

  • In H4 APP 751 cells, this compound increased Aβ1-40 levels (via intracellular CatB inhibition), while CA-074 reduced extracellular Aβ1-40 slightly, suggesting distinct subcellular targets .
  • This compound’s off-target effects include lysosomal swelling and CatL inhibition in reduced environments, whereas CA-074 retains specificity .
2.2 this compound vs. E64d/E-64
Parameter This compound E64d/E-64
Target Range Primarily CatB (partially CatL) Broad cysteine proteases (CatB, CatL, calpains)
Aβ Modulation Reduces Aβ2-40; increases Aβ1-40 in H4 cells Reduces Aβ2-40 without altering Aβ1-x
Cancer Applications Blocks invasion via intracellular CatB Inhibits extracellular matrix degradation more broadly

Key Findings :

  • Both reduced Aβ2-40 in astrocytes, but only E64d maintained Aβ1-x stability .
  • E-64 (non-esterified) inhibited Matrigel invasion by 75%, whereas CA-074 required intracellular uptake to achieve similar effects .
2.3 this compound vs. Natural Inhibitors (Apigenin, Tannic Acid)
Parameter This compound Apigenin/Tannic Acid
Potency IC50 = 36.3 nM IC50 = 0.46–96 μM
Selectivity Moderate (CatB > CatL) Low; broad phenolic activity
Toxicity Limited cytotoxicity in vitro Low toxicity in animal models

Key Findings :

  • Natural inhibitors are less potent but safer for long-term use in dietary contexts .

Limitations :

  • Off-target lysosomal effects (e.g., vesicle enlargement) independent of CatB .
  • Variable efficacy in APP-overexpressing vs. wild-type cells .

Biological Activity

CA-074 Me (CA-074 methyl ester) is a selective and membrane-permeable inhibitor of cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes. This compound has been extensively studied for its biological activity, particularly in the context of inflammation, fibrosis, and neurodegenerative diseases. Below, we discuss the biological activity of this compound based on diverse research findings, including case studies and data tables.

This compound functions as a pro-inhibitor that, upon cellular uptake, is converted to CA-074, which irreversibly inhibits cathepsin B. The inhibition is most effective at acidic pH levels, typical of lysosomal environments. Research indicates that this compound exhibits significantly higher potency at pH 4.6 compared to neutral pH conditions . This property is crucial for its application in targeting cathepsin B in various disease models.

Therapeutic Applications

  • Inflammation and Fibrosis
    • A study on guinea pigs with polymyositis (PM) induced by Coxsackie virus B1 showed that this compound treatment reduced inflammation and lung fibrosis associated with interstitial lung disease (ILD). Histological analysis indicated decreased expression of inflammatory markers and fibrosis in lung tissues post-treatment .
  • Neurodegenerative Diseases
    • In a model of experimental autoimmune encephalomyelitis (EAE), which simulates multiple sclerosis, this compound demonstrated protective effects against optic neuritis and retinopathy. The treatment led to reduced inflammation and demyelination in the optic nerve and retina of SJL/J mice .
  • Cardiac Dysfunction
    • Research involving rats with myocardial infarction revealed that this compound inhibited the cathepsin B-NLRP3-IL-1β signaling pathway, leading to reduced cardiac inflammation and improved heart function. The treatment significantly decreased serum levels of pro-inflammatory cytokines IL-1β and IL-18, which are elevated in untreated controls .

Table 1: Summary of Studies Involving this compound

Study FocusModel UsedKey FindingsReference
PolymyositisGuinea pig modelReduced lung inflammation and fibrosis
Multiple sclerosisEAE SJL/J miceAmeliorated optic neuritis and retinopathy
Myocardial infarctionRat modelInhibited NLRP3 activation; improved cardiac function

Molecular Features

The structural characteristics of this compound contribute to its biological activity. The compound's ability to inhibit cathepsin B is influenced by its pH-dependent interactions within the enzyme's active site. Molecular docking studies have shown that the C-terminal carboxylate group of CA-074 plays a critical role in its binding affinity under acidic conditions .

Q & A

Q. What is the primary mechanism of action of CA-074 Me in inhibiting cathepsin B?

this compound is a cell-permeable, irreversible inhibitor of cathepsin B. It acts as a proinhibitor, requiring intracellular esterase activity to convert it into its active form, CA-074, which covalently binds to the active site of cathepsin B . Unlike its parent compound CA-074, this compound’s methyl ester group enhances membrane permeability, making it suitable for intracellular studies .

Q. How can researchers validate cathepsin B inhibition in cellular models using this compound?

  • Experimental Design :
  • Use fluorogenic substrates (e.g., Z-Arg-Arg-AMC for cathepsin B) to measure protease activity in lysates .
  • Include controls with GSH-depleted cells to confirm esterase-dependent activation of this compound .
  • Cross-validate with cathepsin B knockout models or siRNA knockdown to ensure specificity .
    • Key Data : In HL-60 cells, this compound reduced cathepsin B activity by >95% at 10 µM .

Q. What are standard protocols for preparing this compound stock solutions?

  • Solubility : 79 mg/mL in DMSO (198.75 mM) at 25°C; vortex and warm to 37°C if precipitation occurs .
  • Storage : Stock solutions in DMSO are stable at -20°C for 1 month or -80°C for 6 months. Avoid freeze-thaw cycles .
  • Working Concentration : Typically 0.1–10 µM in cell culture, depending on cell type and assay duration .

Advanced Research Questions

Q. How does this compound modulate NLRP3 inflammasome signaling, and what experimental controls are critical?

  • Mechanism : this compound upregulates IL-1β, TNF-α, and NLRP3 protein expression by inhibiting lysosomal cathepsin B, which indirectly activates inflammasome pathways .
  • Controls :
  • Use NLRP3 knockout cells or inhibitors (e.g., MCC950) to isolate cathepsin B-specific effects.
  • Measure caspase-1 activation (e.g., Western blot for cleaved caspase-1) to confirm inflammasome involvement .
    • Data Example : In human vascular smooth muscle cells (hVSMCs), this compound reduced IL-1β secretion by 60% under lysosomal stress .

Q. Under what conditions does this compound exhibit off-target inhibition of cathepsin L, and how can this be mitigated?

  • Reducing Conditions : this compound inhibits cathepsin L in the presence of DTT (1.4 mM) or GSH (4.2 mM) due to structural similarities between cathepsins B and L .
  • Mitigation Strategies :
  • Use cathepsin L-specific inhibitors (e.g., Z-FY-CHO) in parallel.
  • Conduct assays under non-reducing conditions or use cathepsin L knockout models .

Q. How do in vivo pharmacokinetics of this compound influence experimental outcomes in neurodegenerative models?

  • Dosing : Intraperitoneal injection at 4 mg/100g body weight in mice achieves brain bioavailability, reducing Aβ40/Aβ42 levels in Alzheimer’s models .
  • Key Findings : In London APP mice, this compound reduced amyloid plaques by 40% but showed no effect in Swedish/London APP mutants, highlighting genotype-dependent efficacy .

Q. What methodological considerations are essential when studying this compound in apoptosis assays?

  • Apoptosis Markers : Measure caspase-3 cleavage, cytochrome c release, and mitochondrial membrane potential (ΔΨm) .
  • Caveats :
  • This compound may indirectly reduce apoptosis by blocking lysosomal rupture (e.g., in hepatocytes exposed to bile salts) .
  • Use autophagy inhibitors (e.g., 3-MA) to differentiate lysosomal vs. mitochondrial apoptosis pathways .

Critical Methodological Notes

  • Cross-Reactivity : Always validate cathepsin B inhibition with orthogonal methods (e.g., activity-based probes) due to potential off-target effects on cathepsin L .
  • In Vivo Limitations : this compound’s blood-brain barrier permeability varies by model; use intracerebroventricular administration for consistent CNS delivery .
  • Data Reproducibility : Batch-to-batch variability in commercial this compound requires HPLC validation (purity ≥98%) and activity checks in reference assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CA-074 Me
Reactant of Route 2
Reactant of Route 2
CA-074 Me

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.